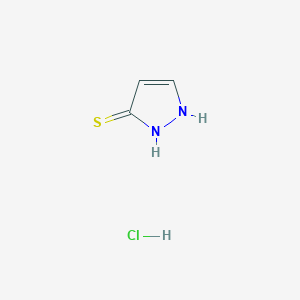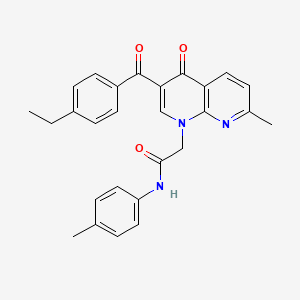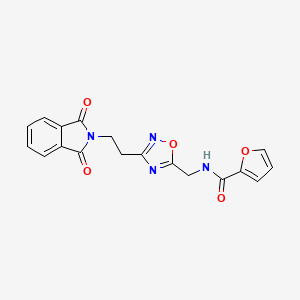
2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole is a chemical compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique structure and properties that make it a promising candidate for drug development and other scientific research applications.
作用機序
The mechanism of action of 2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole is complex and depends on the specific biological target it interacts with. In general, this compound acts as an inhibitor of various enzymes and receptors by binding to their active sites and preventing their normal function. This inhibition can result in different biochemical and physiological effects depending on the target and the specific pathway involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific target and pathway involved. Some of the reported effects include inhibition of cell proliferation, induction of apoptosis, modulation of immune response, and regulation of gene expression. These effects have been observed in different cell types and animal models, suggesting a broad range of potential applications for this compound.
実験室実験の利点と制限
One of the main advantages of 2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied, and its properties and effects are well-characterized, making it a reliable tool for scientific research. However, some limitations of this compound include its low solubility in water and some organic solvents, which can affect its bioavailability and limit its applications in certain experiments.
将来の方向性
There are several future directions for research on 2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole. One potential direction is the development of more efficient and cost-effective synthesis methods that can increase the yield and purity of this compound. Another direction is the identification of new biological targets and pathways that can be modulated by this compound, which can lead to the discovery of new therapeutic applications. Additionally, further studies on the biochemical and physiological effects of this compound can provide valuable insights into its mechanisms of action and potential applications.
合成法
The synthesis of 2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole is a complex process that involves several steps and reagents. One of the most common methods for synthesizing this compound is the reaction between benzylamine and 2-(2-methyl-allyl)-1H-benzo[d]imidazole-1,3(2H)-dione in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of this compound with a high yield and purity.
科学的研究の応用
2-Benzyl-1-(2-methyl-allyl)-1H-benzoimidazole has been extensively studied for its potential applications in various scientific research areas. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In pharmacology, this compound has been studied for its effects on different biological targets such as enzymes, receptors, and ion channels. In biochemistry, this compound has been used to study the structure and function of different proteins and biomolecules.
特性
IUPAC Name |
2-benzyl-1-(2-methylprop-2-enyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-14(2)13-20-17-11-7-6-10-16(17)19-18(20)12-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDRWMUXSFTVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2477207.png)
![(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B2477208.png)

![2-(4-Ethoxyphenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2477211.png)
![(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2477212.png)

![N-(2-furylmethyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477217.png)
![4-[[2-[(3,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2477218.png)


![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2477226.png)
![1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477227.png)

